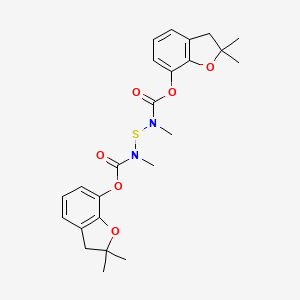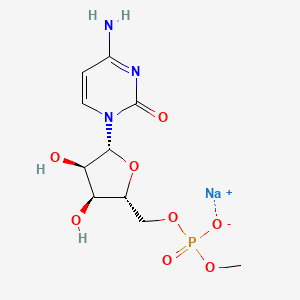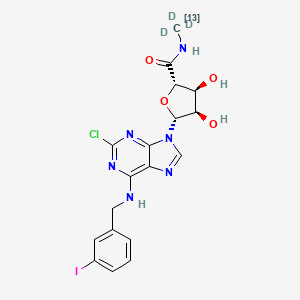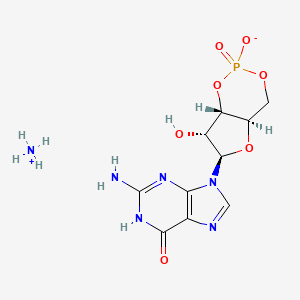
Guanosine 3',5'-Cyclic Monophosphate Monoammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt: is a salt form of Guanosine 3’,5’-Cyclic Monophosphate, an important intracellular second messenger. This compound plays a crucial role in the transduction of various stimuli, mediating metabolic and growth regulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt typically involves the cyclization of guanosine triphosphate (GTP) through the action of guanylate cyclase enzymes. This process results in the formation of cyclic guanosine monophosphate (cGMP), which is then converted to its monoammonium salt form .
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic reactions using guanylate cyclase to convert GTP to cGMP. The cGMP is then purified and reacted with ammonium ions to form the monoammonium salt .
化学反応の分析
Types of Reactions: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound back to its non-cyclic form.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different cyclic nucleotide analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Oxidized cGMP derivatives.
Reduction: Non-cyclic guanosine monophosphate.
Substitution: Cyclic nucleotide analogs with different substituents.
科学的研究の応用
Chemistry: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used as a model compound in studies of nucleotide chemistry and enzymatic reactions involving cyclic nucleotides .
Biology: In biological research, this compound is used to study signal transduction pathways, particularly those involving cyclic nucleotide-dependent protein kinases .
Medicine: The compound is used in medical research to investigate its role in various physiological processes, including vasodilation, platelet aggregation, and phototransduction .
Industry: In the industrial sector, Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used in the production of pharmaceuticals and as a research reagent in biochemical assays .
作用機序
Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt exerts its effects by acting as a second messenger in various signal transduction pathways. It interacts with three main types of intracellular receptor proteins:
cGMP-dependent protein kinases (PKG): Activation of PKG leads to phosphorylation of target proteins, resulting in various cellular responses.
cGMP-regulated channels: These channels modulate ion flow across cell membranes, affecting cellular excitability.
cGMP-regulated cyclic nucleotide phosphodiesterases: These enzymes degrade cGMP, regulating its intracellular levels.
類似化合物との比較
Adenosine 3’,5’-Cyclic Monophosphate (cAMP): Another important second messenger involved in similar signal transduction pathways.
Inosine 3’,5’-Cyclic Monophosphate: A less common cyclic nucleotide with similar functions.
Cytidine 3’,5’-Cyclic Monophosphate: Another cyclic nucleotide with distinct biological roles.
Uniqueness: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is unique due to its specific interaction with guanylate cyclase and its role in mediating the effects of nitric oxide and natriuretic peptides. This makes it a critical component in the regulation of vascular tone, cardiac function, and cellular growth .
特性
CAS番号 |
55726-99-3 |
|---|---|
分子式 |
C10H15N6O7P |
分子量 |
362.24 g/mol |
IUPAC名 |
azanium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.H3N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);1H3/t3-,5-,6-,9-;/m1./s1 |
InChIキー |
PEFDKFBLBTWZGP-GWTDSMLYSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


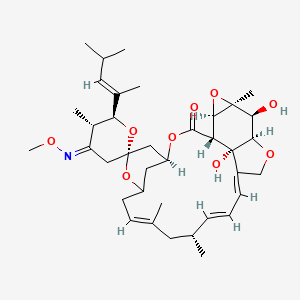
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)


![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)


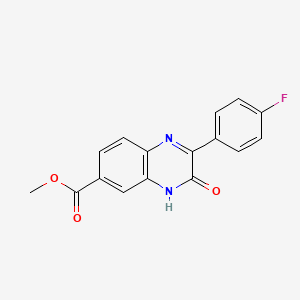
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
